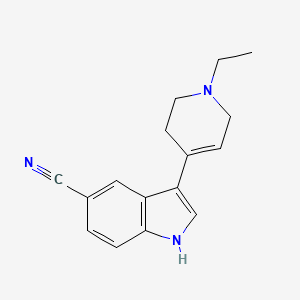
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C15H18N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile typically involves the reaction of 5-nitro-1H-indole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in dry methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted indole derivatives.
Applications De Recherche Scientifique
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1958101-06-8 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-2-19-7-5-13(6-8-19)15-11-18-16-4-3-12(10-17)9-14(15)16/h3-5,9,11,18H,2,6-8H2,1H3 |
Clé InChI |
ZPGKCQHCPGWIES-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
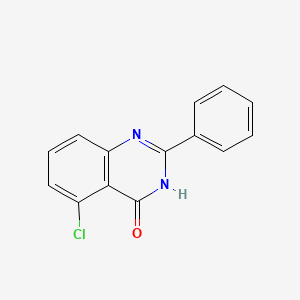
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
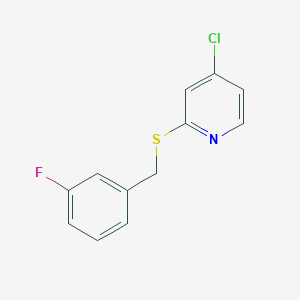
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)

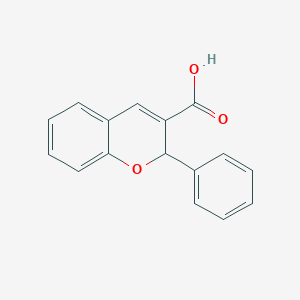


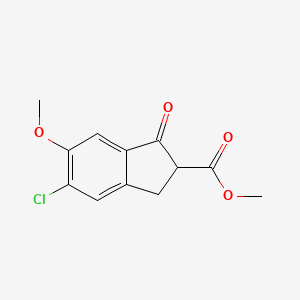
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
